molecular formula C9H16ClNO4 B3074722 1-(3-Chloropropyl)pyrrolidine; oxalic acid CAS No. 1022112-22-6

1-(3-Chloropropyl)pyrrolidine; oxalic acid

Cat. No.: B3074722
CAS No.: 1022112-22-6
M. Wt: 237.68 g/mol
InChI Key: CYNQUJRBWOSZQQ-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)pyrrolidine; oxalic acid is a chemical compound with the molecular formula C9H16ClNO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is combined with oxalic acid. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)pyrrolidine typically involves the reaction of pyrrolidine with 3-chloropropyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Chloropropyl)pyrrolidine; oxalic acid involves large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction mixture is then subjected to purification processes to obtain the desired product with high purity. The compound is often stored in an inert atmosphere at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)pyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The pyrrolidine ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of pyrrolidine, while oxidation and reduction reactions can modify the functional groups on the pyrrolidine ring .

Scientific Research Applications

1-(3-Chloropropyl)pyrrolidine; oxalic acid is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific biological system being studied. For example, in enzyme studies, it may inhibit or activate the enzyme by binding to its active site .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopropyl)pyrrolidine
  • 1-(3-Iodopropyl)pyrrolidine
  • 1-(3-Fluoropropyl)pyrrolidine

Uniqueness

1-(3-Chloropropyl)pyrrolidine; oxalic acid is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .

Properties

IUPAC Name

1-(3-chloropropyl)pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.C2H2O4/c8-4-3-7-9-5-1-2-6-9;3-1(4)2(5)6/h1-7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNQUJRBWOSZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022112-22-6
Record name 1022112-22-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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